PPG-26-buteth-26

Description

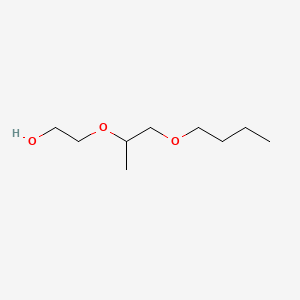

Structure

2D Structure

3D Structure

Properties

CAS No. |

9065-63-8 |

|---|---|

Molecular Formula |

C9H20O3 |

Molecular Weight |

176.25 g/mol |

IUPAC Name |

2-(1-butoxypropan-2-yloxy)ethanol |

InChI |

InChI=1S/C9H20O3/c1-3-4-6-11-8-9(2)12-7-5-10/h9-10H,3-8H2,1-2H3 |

InChI Key |

AAOFEMJZTYQZRH-UHFFFAOYSA-N |

SMILES |

CCCCOCC(C)OCCO |

Canonical SMILES |

CCCCOCC(C)OCCO |

Origin of Product |

United States |

Foundational & Exploratory

PPG-26-buteth-26 chemical structure and synthesis pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, synthesis pathway, and physicochemical properties of PPG-26-buteth-26. This compound is a synthetic polymer widely utilized in the cosmetic and personal care industries for its functions as an emulsifying agent, surfactant, and solubilizer.[1][2]

Chemical Structure

This compound is a polyoxypropylene, polyoxyethylene ether of butyl alcohol.[3][4] It is a random linear copolymer initiated with butanol.[3][5] The numerical designation in its name, "PPG-26" and "buteth-26," indicates the average number of repeating units of propylene oxide and ethylene oxide, respectively, in the polymer chain.[3] The general chemical formula can be represented as CH3(CH2)3(OCH2CH2)x[OCH2CH(CH3)]yOH, where the sum of x and y for this compound averages to 26 for each.[6] Due to the nature of polymerization, it is not a discrete molecule but rather a mixture of polymers with a distribution of chain lengths.

The structure is amphiphilic, possessing both a hydrophobic butyl group and a hydrophilic polyether chain. This dual nature underpins its functionality as a surfactant and emulsifier, allowing it to stabilize oil-in-water and water-in-oil formulations.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Appearance | Clear, colorless to pale yellow liquid[2][7] |

| Molecular Formula | C9H20O3 (for a simplified monomeric unit)[1][8] |

| Average Molecular Weight | ~3,900 g/mol [2][6] |

| Density | 1.056 g/mL at 25 °C[6] |

| Boiling Point | >200 °C[6] |

| Flash Point | >230 °F[6] |

| Solubility | Soluble in water at <40 °C[6] |

Synthesis Pathway

The industrial synthesis of this compound is achieved through the alkoxylation of butanol. This process involves the sequential or random addition of propylene oxide and ethylene oxide to a butyl alcohol initiator.[2] The reaction is typically catalyzed by a base, such as potassium hydroxide (KOH).[9]

The synthesis can be conceptualized in the following stages:

-

Initiation: Butyl alcohol is reacted with a catalyst to form an alkoxide.

-

Propagation: Ethylene oxide and propylene oxide are introduced to the reactor. These epoxides undergo ring-opening polymerization, adding to the butoxide and the growing polymer chain. This can be done simultaneously to create a random copolymer or sequentially to form a block copolymer.[9]

-

Termination: The reaction is terminated, and the catalyst is neutralized.

-

Purification: The final product is purified to remove any unreacted monomers, catalyst, and by-products.[3] One potential impurity that may be monitored and removed is 1,4-dioxane, a by-product of ethoxylation.[2][5]

Caption: Synthesis workflow for this compound.

Experimental Protocols

While specific industrial protocols are proprietary, a generalized laboratory-scale synthesis can be described based on established alkoxylation procedures.[9][10]

Objective: To synthesize this compound via base-catalyzed alkoxylation of butanol.

Materials:

-

n-butanol

-

Potassium hydroxide (catalyst)

-

Propylene oxide

-

Ethylene oxide

-

Inert gas (e.g., Nitrogen)

-

Acid for neutralization (e.g., acetic acid or phosphoric acid)

Equipment:

-

Jacketed pressure reactor equipped with a mechanical stirrer, temperature and pressure controls, and inlet/outlet ports for reactants and inert gas.

-

Metering pumps for liquid reactants.

-

Purification apparatus (e.g., distillation or filtration setup).

Procedure:

-

Reactor Preparation: The reactor is rendered inert by purging with nitrogen to remove oxygen and moisture.

-

Catalyst Charging: A catalytic amount of potassium hydroxide is added to the n-butanol in the reactor. The mixture is heated under vacuum to remove any water, forming the potassium butoxide initiator.

-

Alkoxylation:

-

The reactor is heated to the reaction temperature, typically in the range of 120-180°C.[9]

-

A pre-determined mixture of propylene oxide and ethylene oxide is slowly fed into the reactor. The feed rate is carefully controlled to manage the exothermic reaction and maintain a safe operating pressure (e.g., 1-2 bar).[9]

-

The reaction is allowed to proceed until the desired average degree of alkoxylation is achieved, which can be monitored by changes in pressure or by taking samples for analysis.

-

-

Neutralization and Purification:

-

After the reaction is complete, the mixture is cooled.

-

The catalyst is neutralized by the addition of an acid.

-

The resulting salts and any unreacted starting materials are removed through filtration or other purification techniques.[3]

-

The final product is analyzed to confirm its identity and purity using techniques such as NMR, MS, and IR spectroscopy.[3]

-

Safety Considerations: Ethylene oxide and propylene oxide are toxic and highly flammable. All procedures should be conducted in a well-ventilated area, such as a fume hood, with appropriate personal protective equipment. The alkoxylation reaction is highly exothermic and requires careful temperature and pressure control to prevent runaway reactions.[9]

Applications in Research and Development

This compound is primarily used in cosmetic and personal care formulations.[7] Its functions include:

-

Emulsifier: It stabilizes oil and water mixtures in products like lotions and creams.[1]

-

Surfactant: It lowers the surface tension between different components, improving the consistency and feel of a product.[1]

-

Solubilizer: It helps to dissolve other substances, such as fragrances and oils, into a formulation.[2]

-

Conditioning Agent: It forms a protective film on the skin and hair, preventing moisture loss and improving texture.[5][7]

In a research context, this compound is a valuable tool for formulating delivery systems for active pharmaceutical ingredients (APIs), particularly for topical and transdermal applications, due to its ability to create stable emulsions and enhance the solubility of hydrophobic compounds.

Safety Profile

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of this compound and concluded that it is safe for use in cosmetic products when formulated to be non-irritating.[11] Clinical testing has shown that this compound does not cause skin irritation or sensitization.[5][12] There was initial concern about the potential presence of n-butyl alcohol, a reproductive and developmental toxin, but data has shown its absence in the final product.[5]

References

- 1. specialchem.com [specialchem.com]

- 2. This compound|Emulsifier & Surfactant for Research [benchchem.com]

- 3. This compound - Descrizione [tiiips.com]

- 4. ewg.org [ewg.org]

- 5. cosmeticsinfo.org [cosmeticsinfo.org]

- 6. PPG-26 Buteth-26 | CH3(CH2)3(OCH2CH2)x[OCH2CH(CH3)]yOH - BuyersGuideChem [buyersguidechem.com]

- 7. lesielle.com [lesielle.com]

- 8. PubChemLite - this compound (C9H20O3) [pubchemlite.lcsb.uni.lu]

- 9. Ethoxylation - Wikipedia [en.wikipedia.org]

- 10. ALCOHOLS (C12-14), ETHOXYLATED PROPOXYLATED - Ataman Kimya [atamanchemicals.com]

- 11. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Physical and chemical properties of PPG-26-buteth-26

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPG-26-Buteth-26 is a synthetic copolymer of polypropylene glycol and polyethylene glycol ether of butyl alcohol. It is a versatile ingredient utilized across the pharmaceutical and cosmetic industries primarily for its surfactant, emulsifying, and solubilizing properties.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, along with detailed experimental protocols for their determination and a discussion of its applications in research and drug development.

Chemical Identity and Synthesis

This compound is a random linear copolymer.[3] The numbers in its name indicate the average number of repeating propylene glycol (PPG) and buteth (polyoxyethylene ether of butyl alcohol) units, which are 26 for each.[4]

Synthesis: The synthesis of this compound is typically achieved through the anionic polymerization of propylene oxide and ethylene oxide, initiated by butyl alcohol.[1][3] Strong bases like potassium hydroxide are often used as catalysts.[1] The reaction involves the sequential addition of the alkylene oxide monomers to the butanol initiator, resulting in a polymer with a random distribution of oxypropylene and oxyethylene units.[1][3]

The synthesis process can be visualized as follows:

References

A Technical Guide to the Surfactant Mechanism of PPG-26-Buteth-26

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPG-26-Buteth-26 is a synthetic non-ionic copolymer that serves as a highly effective emulsifying agent, surfactant, and solubilizer in a multitude of applications, particularly within the cosmetics and personal care industries.[1][2] Chemically, it is a polyoxypropylene and polyoxyethylene ether of butyl alcohol, created through the copolymerization of propylene oxide and ethylene oxide, initiated by butanol.[1][3] The numerical designation "26" indicates the average number of repeating propylene oxide units in the polymer chain.[3][4] Its utility stems from its amphiphilic nature, which allows it to modify the interface between immiscible substances, such as oil and water. This guide provides an in-depth analysis of the core mechanisms governing its surfactant properties, supported by available physicochemical data and illustrations of its molecular behavior.

Molecular Structure and Physicochemical Properties

The functionality of this compound is intrinsically linked to its molecular architecture. The molecule consists of three primary domains:

-

A Lipophilic Butyl Ether Group: This terminal butyl group (CH3(CH2)3-) serves as a primary hydrophobic anchor.

-

A Polyoxypropylene (PPG) Chain: This chain, composed of approximately 26 propylene oxide units, is also hydrophobic and contributes significantly to the molecule's oil-soluble character.

-

A Polyoxyethylene (PEG) Chain: While the name "this compound" might imply 26 ethylene oxide units, it is more accurately described as a copolymer of both propylene and ethylene oxides.[5] The ethylene oxide units form the hydrophilic portion of the molecule, ensuring its solubility and interaction with aqueous phases.

This dual chemical nature—possessing both distinct hydrophilic and lipophilic regions—is the defining characteristic of an amphiphilic surfactant.

References

Spectroscopic Characterization of PPG-26-Buteth-26: An In-depth Technical Guide

Introduction

PPG-26-Buteth-26 is a synthetic polymer used in the cosmetics and personal care industry as a fragrance ingredient, hair conditioning agent, and skin conditioning agent.[1] It is a polyoxypropylene, polyoxyethylene ether of butyl alcohol.[2] Structurally, it is a random copolymer initiated with butanol, containing an average of 26 moles of propylene glycol and 26 moles of ethylene glycol. This guide provides a detailed overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). The information presented is intended for researchers, scientists, and drug development professionals requiring a comprehensive understanding of the molecular structure and characterization of this polymer.

Molecular Structure

This compound is a complex polymer with a variable chain length. The fundamental structure consists of a butyl ether starting group, followed by repeating propylene glycol (PPG) and ethylene glycol (PEG) units, and terminated with a hydroxyl group.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of this compound by identifying the different types of protons present in the molecule. The expected chemical shifts are based on the analysis of similar polyether structures.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~0.9 | Triplet | -CH₃ of the butoxy group |

| ~1.1 | Doublet | -CH₃ of the propylene glycol units |

| ~1.4 | Multiplet | -CH₂- of the butoxy group |

| ~1.6 | Multiplet | -CH₂- of the butoxy group |

| ~3.4 - 3.7 | Multiplet | -CH₂- and -CH- backbone of PPG and PEG units, -CH₂- of the butoxy group adjacent to oxygen |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound. The spectrum is expected to be dominated by bands corresponding to C-H and C-O bonds.

Table 2: Predicted FTIR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450 | Broad | O-H stretching of the terminal hydroxyl group |

| ~2970 | Strong | Asymmetric C-H stretching of -CH₃ groups |

| ~2870 | Strong | Symmetric C-H stretching of -CH₂ groups |

| ~1460 | Medium | C-H bending of -CH₂ groups |

| ~1375 | Medium | C-H bending of -CH₃ groups |

| ~1100 | Strong | C-O-C stretching of the ether linkages |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight distribution of the polymer. Due to the polymeric nature of this compound, a distribution of masses corresponding to different chain lengths is expected. The fragmentation pattern is primarily characterized by the cleavage of the C-O ether bonds.

Table 3: Predicted Mass Spectrometry Data for this compound (Selected Adducts)

| Adduct | Predicted m/z |

| [M+H]⁺ | Variable (polymer distribution) |

| [M+Na]⁺ | Variable (polymer distribution) |

| [M+K]⁺ | Variable (polymer distribution) |

Experimental Protocols

NMR Spectroscopy

A standard protocol for the ¹H NMR analysis of a viscous polymer like this compound is as follows:

-

Sample Preparation: Dissolve 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O). Ensure the sample is fully dissolved by gentle vortexing.

-

Instrument Setup:

-

Use a 400 MHz or higher NMR spectrometer.

-

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

-

Optimize the lock and shimming to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Apply a 90° pulse angle and a relaxation delay of at least 1-2 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals to determine the relative number of protons.

-

FTIR Spectroscopy

For a viscous liquid like this compound, Attenuated Total Reflectance (ATR) is the preferred FTIR sampling technique.[1]

-

Instrument Setup:

-

Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Collect a background spectrum of the clean, empty ATR crystal.

-

-

Sample Application:

-

Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Data Acquisition:

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the characteristic absorption bands.

-

Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a suitable technique for analyzing the molecular weight distribution of polymers like this compound.[3]

-

Sample and Matrix Preparation:

-

Prepare a solution of this compound in a suitable solvent (e.g., tetrahydrofuran, THF) at a concentration of approximately 1 mg/mL.

-

Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid or dithranol) in the same solvent.

-

Prepare a solution of a cationizing agent (e.g., sodium trifluoroacetate) in the same solvent.

-

-

Target Spotting:

-

Mix the sample solution, matrix solution, and cationizing agent solution in a specific ratio (e.g., 10:10:1 by volume).

-

Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air-dry completely (co-crystallization).

-

-

Data Acquisition:

-

Insert the target plate into the MALDI-TOF mass spectrometer.

-

Acquire the mass spectrum in positive ion mode, using a laser energy sufficient to desorb and ionize the sample without causing excessive fragmentation.

-

Calibrate the instrument using a known polymer standard with a similar mass range.

-

-

Data Analysis:

-

Analyze the resulting spectrum to determine the distribution of polymer chain lengths and identify the repeating monomer unit mass.

-

Conclusion

The spectroscopic characterization of this compound through NMR, FTIR, and mass spectrometry provides a comprehensive understanding of its molecular structure. While the polymeric nature of this compound results in complex spectra, the combination of these techniques allows for the confirmation of its primary structural features, including the butoxy initiator, the PPG and PEG repeating units, and the terminal hydroxyl group. The experimental protocols outlined in this guide provide a framework for the reliable and reproducible analysis of this and similar polyether compounds.

References

In-Depth Technical Guide: Thermal Stability and Degradation of PPG-26-Buteth-26

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the thermal stability and degradation of PPG-26-buteth-26 is not extensively available in publicly accessible literature. This guide is compiled based on the general principles of polyether chemistry, data from structurally similar poly(propylene glycol) (PPG) derivatives, and established analytical methodologies for polymer characterization. The information herein serves as a technical overview and a framework for designing specific stability studies.

Introduction to this compound

This compound is a synthetic polymer, specifically a polyoxypropylene, polyoxyethylene ether of butyl alcohol.[1][2][3] In cosmetic and pharmaceutical formulations, it primarily functions as a surfactant, emulsifying agent, and a skin and hair conditioning agent.[4] Its chemical structure, consisting of a polypropylene glycol chain (an average of 26 repeating units), a polyethylene glycol chain (an average of 26 repeating units), and a butoxy group, dictates its physicochemical properties, including its stability profile. The ether linkages within the polymer backbone are generally stable, contributing to its overall thermal resistance.[5] However, like all organic polymers, it is susceptible to degradation under various stress conditions, including elevated temperatures, hydrolysis, and photodegradation. Understanding these degradation pathways is crucial for ensuring product quality, safety, and shelf-life.

Thermal Stability and Degradation

The thermal stability of this compound is a critical parameter for its application in products that may be exposed to heat during manufacturing, storage, or use. While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not publicly available, data on similar poly(propylene glycol) monobutyl ethers and general polyethers provide insights into its expected thermal behavior.

General Thermal Properties

Based on data for analogous compounds, this compound is expected to be a viscous liquid at room temperature with a low pour point and a high boiling point, likely exceeding 200°C.[6] The stable ether linkages in its backbone contribute to its thermal stability.[5] However, at elevated temperatures, degradation can occur through mechanisms such as chain scission and transesterification.

| Property | Typical Value for Similar PPG Ethers | Reference |

| Boiling Point | >200 °C | [6] |

| Pour Point | -23 °C to -40 °C | [6] |

| Flash Point | ~140.6 °C (closed cup) |

Table 1: Typical thermal properties of poly(propylene glycol) monobutyl ethers.

Thermal Degradation Pathways

The thermal decomposition of polyethers like this compound is a complex process involving random chain scission. At elevated temperatures, the ether bonds can break, leading to the formation of a variety of lower molecular weight degradation products. Studies on the pyrolysis of polyethers have shown that the primary degradation products include smaller alcohols (e.g., methanol, ethanol), aldehydes (e.g., formaldehyde, acetaldehyde), alkenes, and non-cyclic ethers.[7] Under oxidative conditions, the degradation can be more complex, leading to the formation of carboxylic acids.[5][7]

Hydrolytic Degradation

This compound contains ether linkages that are generally resistant to hydrolysis under neutral pH conditions.[8] However, under strongly acidic or basic conditions, and particularly at elevated temperatures, the ether bonds can be cleaved. This process is generally slower than the degradation of esters. The degradation products of hydrolytic stress would likely be smaller polyglycol chains and butanol.

Photodegradation

Exposure to ultraviolet (UV) radiation can induce photodegradation in polymers. For polyethers, this can involve the formation of free radicals, which can then lead to chain scission and the formation of various degradation products, including aldehydes and ketones. The presence of impurities or formulation components can sometimes accelerate this process. Studies on the photodegradation of propylene glycol ethers have shown that they can be decomposed by UV radiation, especially in the presence of ozone or photocatalysts.[9]

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of analytical techniques should be employed.[10][11][12] These methods allow for the characterization of the material's thermal properties and the identification and quantification of any degradation products.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

-

A small sample (typically 5-10 mg) of this compound is placed in a high-purity alumina or platinum pan.

-

The pan is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

-

The weight of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (weight % vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition and the temperatures of maximum weight loss.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc), and to assess the overall thermal stability.[13]

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of this compound is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated and/or cooled at a controlled rate (e.g., 10 °C/min).

-

The difference in heat flow to the sample and reference is measured as a function of temperature.

-

The resulting DSC thermogram is analyzed to identify endothermic and exothermic transitions.

Chromatographic and Spectroscopic Analysis of Degradation Products

Objective: To separate, identify, and quantify the byproducts of thermal, hydrolytic, or photodegradation.

Methodology:

-

Forced Degradation: Samples of this compound are subjected to stress conditions (e.g., heating at a specific temperature for a set time, exposure to acidic/basic solutions, or UV irradiation).[14]

-

Sample Preparation: The stressed samples are dissolved in a suitable solvent.

-

Chromatographic Separation: The degradation products are separated using techniques such as:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and semi-volatile degradation products.

-

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, evaporative light scattering detector, or mass spectrometry) for non-volatile products.

-

-

Spectroscopic Identification: The separated components are identified using:

Conclusion

This compound is a chemically stable polymer under normal conditions of use in cosmetic and pharmaceutical products. Its thermal stability is conferred by the robust ether linkages in its polyether backbone. However, exposure to high temperatures, extreme pH conditions, or UV radiation can induce degradation through mechanisms such as chain scission, oxidation, and hydrolysis. This can lead to the formation of various lower molecular weight byproducts, including smaller polyglycols, alcohols, aldehydes, and carboxylic acids.

A thorough understanding of the stability profile of this compound is essential for formulation development, ensuring product integrity, and meeting regulatory requirements. The experimental protocols outlined in this guide provide a framework for conducting comprehensive stability studies. Further research, ideally with access to manufacturer's proprietary data, would be beneficial for a more detailed quantitative assessment of the thermal stability and degradation of this specific ingredient.

References

- 1. biopharminternational.com [biopharminternational.com]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. specialchem.com [specialchem.com]

- 5. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. Degradation of gas-phase propylene glycol monomethyl ether acetate by ultraviolet/ozone process: A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Exploring the Techniques Used in Polymer Analysis | Technology Networks [technologynetworks.com]

- 12. Polymer Degradation Analysis → Term [prism.sustainability-directory.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. sgs.com [sgs.com]

- 15. Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analytical Tools to Assess Polymer Biodegradation: A Critical Review and Recommendations (Journal Article) | OSTI.GOV [osti.gov]

The Solubility Profile of PPG-26-Buteth-26: A Technical Guide for Formulation Scientists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

PPG-26-Buteth-26 is a synthetic, nonionic surfactant widely utilized in the pharmaceutical, cosmetic, and personal care industries. Structurally, it is a random copolymer of polypropylene glycol and polyethylene glycol ether of butyl alcohol, with the numbers in its name indicating the approximate number of propylene oxide (26) and ethylene oxide (26) repeating units. Its amphiphilic nature, possessing both hydrophilic (polyethylene glycol) and lipophilic (polypropylene glycol and butyl ether) moieties, imparts valuable properties as an emulsifier, solubilizer, and conditioning agent. This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents, offering crucial data for formulation development, particularly for poorly soluble active pharmaceutical ingredients (APIs).

Physicochemical Properties of this compound

This compound is typically a clear, colorless to pale yellow liquid at room temperature. Its dual chemical nature allows it to reduce the surface tension between immiscible phases, such as oil and water, facilitating the formation of stable emulsions. This property is also key to its function as a solubilizer, where it can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous systems.

Solubility of this compound in Organic Solvents

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound.

| Solvent | Solvent Type | Temperature (°C) | Solubility |

| Water | Polar Protic | 25 | 1188 mg/L |

Qualitative Solubility Data

The following table provides a qualitative overview of the solubility of this compound in a range of common organic solvents. This information is critical for selecting appropriate solvent systems in formulation development.

| Solvent Class | Solvent Example | Solubility |

| Polar Protic Solvents | ||

| Ethanol | Soluble | |

| Isopropanol | Reportedly Soluble | |

| Methanol | Reportedly Soluble | |

| Propylene Glycol | Reportedly Soluble | |

| Glycerin | Reportedly Soluble | |

| Polar Aprotic Solvents | ||

| Acetone | Reportedly Soluble | |

| Dimethyl Sulfoxide (DMSO) | Reportedly Soluble | |

| Ethyl Acetate | Reportedly Soluble | |

| Nonpolar Solvents | ||

| Hexane | Limited Solubility | |

| Mineral Oil | Reportedly Insoluble/Poorly Soluble | |

| Oils/Lipids | ||

| Vegetable Oils | Reportedly Insoluble/Poorly Soluble | |

| Octanol | Moderate Solubility |

Experimental Protocol: Determination of Solubility of this compound

The following is a general experimental protocol for determining the solubility of this compound in a given organic solvent. This method is based on the principle of saturation and can be adapted for various solvents and analytical techniques.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed test tubes

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Refractive Index Detector - RID) or another suitable analytical instrument.

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the selected solvent. These will be used to create a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a scintillation vial. The amount of this compound should be sufficient to ensure that a saturated solution is formed, with undissolved material remaining.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant, controlled temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed for a short period to allow for the settling of undissolved this compound. To ensure complete separation of the undissolved solute, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining undissolved microparticles.

-

Dilution: If necessary, dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.

-

Analysis: Analyze the prepared sample and the standard solutions using a suitable analytical method (e.g., HPLC-ELSD/RID).

-

Quantification: Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the sample.

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or g/100mL.

Visualization of this compound in a Pharmaceutical Formulation Workflow

The following diagram illustrates the logical workflow of utilizing this compound as a solubilizing agent for a hydrophobic API in the development of an aqueous pharmaceutical formulation.

Conclusion

This compound is a versatile nonionic surfactant with a favorable solubility profile for a range of applications in the pharmaceutical and cosmetic industries. Its high solubility in polar organic solvents and its ability to solubilize hydrophobic compounds in aqueous systems make it a valuable excipient for the formulation of challenging APIs. While precise quantitative solubility data in a wide array of organic solvents remains limited in publicly accessible literature, the provided qualitative data and experimental protocol offer a solid foundation for researchers and formulation scientists. The continued investigation into the solubility characteristics of this compound will further enhance its application in the development of innovative and effective drug delivery systems.

PPG-26-buteth-26 CAS number and molecular weight

This technical guide provides a comprehensive overview of PPG-26-buteth-26, a synthetic polymer widely utilized in the cosmetic and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, physicochemical properties, synthesis, and applications, with a focus on its role as a functional excipient.

Chemical Identity: CAS Number and Molecular Weight

This compound is a polyoxypropylene, polyoxyethylene ether of butyl alcohol.[1][2] It is a random linear copolymer synthesized from the reaction of propylene oxide and ethylene oxide with butyl alcohol as the initiator.[2][3] The numerical designation in its name, "26-buteth-26," indicates that there are, on average, 26 units of propylene oxide and 26 units of ethylene oxide in the polymer chain.[2][3]

CAS Number : The primary CAS number for this compound is 9065-63-8 .[3][4][5] An alternative CAS number, 9038-95-3 , is also frequently associated with this compound.[6][7]

Molecular Weight : As a synthetic polymer, this compound does not have a single, discrete molecular weight but rather a molecular weight distribution. The average molecular weight (Mn) is approximately 3,900 g/mol .[3][4] Some sources may incorrectly list a much lower molecular weight (e.g., 176.25 g/mol ), which corresponds to a simple, non-polymeric ether and should be disregarded for the polymer.[3][4]

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound, facilitating its evaluation for various research and development applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Average Molecular Weight (Mn) | ~3,900 g/mol | [3][4] |

| Appearance | Colorless to pale yellow, transparent liquid | [8] |

| Density | 1.056 g/mL at 25°C | [4] |

| Boiling Point | >200°C | [4] |

| Melting Point | -40°C | [4] |

| Flash Point | >110°C (>230°F) | [4] |

| Water Solubility | 1188 mg/L at 25°C (estimated) | [4][9] |

| Log Kow (Octanol-Water Partition Coefficient) | 1.10 (estimated) | [4] |

| Hydrophilic-Lipophilic Balance (HLB) | 10-15 (estimated) | [4] |

Table 2: Toxicological Data for this compound

| Test | Species | Result | Reference(s) |

| Acute Oral Toxicity (LD50) | Rat (Long Evans) | >5.01 g/kg | [10] |

| Acute Oral Toxicity (LD50) (in a solubilizing system) | Rat (Sprague-Dawley) | >5.0 g/kg | [10] |

| Skin Irritation/Sensitization | Human (Clinical Testing) | Non-irritating and non-sensitizing | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and a key application of this compound. These protocols are representative and may require optimization for specific laboratory conditions.

Synthesis of this compound

This protocol describes a general procedure for the synthesis of polyoxyalkylene alkyl ethers via anionic ring-opening polymerization.

Materials:

-

n-Butanol (initiator)

-

Potassium hydroxide (catalyst)

-

Propylene oxide (monomer)

-

Ethylene oxide (monomer)

-

Toluene (solvent)

-

Hydrochloric acid (for neutralization)

-

Magnesium sulfate (drying agent)

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

Reactor Setup: A dry, multi-necked flask equipped with a mechanical stirrer, a thermometer, a gas inlet, and two dropping funnels is set up under an inert atmosphere (Argon or Nitrogen).

-

Initiator Activation: Charge the reactor with n-butanol and a catalytic amount of potassium hydroxide. Heat the mixture to 100-120°C with stirring to form the potassium butoxide initiator and remove any traces of water.

-

Polymerization:

-

Cool the reactor to the desired reaction temperature (typically 100-130°C).

-

Add a calculated amount of propylene oxide and ethylene oxide simultaneously from separate dropping funnels at a controlled rate to maintain the reaction temperature and pressure. The molar ratio of the monomers to the initiator will determine the average chain length.

-

After the addition is complete, maintain the reaction mixture at the same temperature for several hours to ensure complete monomer conversion.

-

-

Neutralization and Purification:

-

Cool the reaction mixture to below 50°C.

-

Neutralize the catalyst by adding an aqueous solution of hydrochloric acid until the pH is neutral.

-

The resulting salt can be removed by filtration or washing with water.

-

Dissolve the polymer in a suitable solvent like toluene and wash with brine to remove any remaining water-soluble impurities.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, this compound.

-

Molecular Weight Determination by Gel Permeation Chromatography (GPC)

GPC is a standard technique for determining the molecular weight distribution of polymers.

Instrumentation and Conditions:

-

GPC System: An Agilent 1260 Infinity GPC/SEC System or equivalent, equipped with a refractive index (RI) detector.

-

Columns: A set of Styragel HR columns (e.g., HR 4, HR 3, HR 1) suitable for the molecular weight range of the polymer.

-

Mobile Phase: Tetrahydrofuran (THF), HPLC grade.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Calibration Standards: Polystyrene standards of known molecular weights.

Procedure:

-

Sample Preparation: Prepare a solution of this compound in THF at a concentration of approximately 2 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

Calibration: Prepare a series of polystyrene standards in THF covering a molecular weight range from approximately 500 to 1,000,000 g/mol . Inject each standard and record the retention time. Construct a calibration curve by plotting the logarithm of the molecular weight against the retention time.

-

Sample Analysis: Inject the prepared this compound sample into the GPC system.

-

Data Analysis: Using the calibration curve, determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the sample from its chromatogram.

Solubilization of a Hydrophobic Drug

This protocol outlines a method to evaluate the solubilizing capacity of this compound for a model hydrophobic drug.

Materials:

-

This compound

-

A model hydrophobic drug (e.g., Paclitaxel, Ibuprofen)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Orbital shaker or vortex mixer

-

Centrifuge

-

HPLC system for drug quantification

Procedure:

-

Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of this compound in PBS at different concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0%, 5.0% w/v).

-

Equilibrium Solubility Determination:

-

Add an excess amount of the hydrophobic drug to vials containing the prepared surfactant solutions and a control vial with only PBS.

-

Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 37°C) for 24-48 hours to reach equilibrium.

-

-

Sample Processing:

-

After the incubation period, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved drug.

-

Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile) and quantify the concentration of the dissolved drug using a validated HPLC method.

-

Compare the solubility of the drug in the different this compound solutions to its solubility in PBS to determine the extent of solubilization.

-

Visualizations: Synthesis and Functional Mechanism

The following diagrams, generated using the DOT language, illustrate the synthesis workflow and the functional mechanism of this compound as a solubilizing agent.

Caption: Synthesis workflow for this compound.

Caption: Micellar solubilization of a hydrophobic drug by this compound.

References

- 1. Page loading... [guidechem.com]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. This compound|Emulsifier & Surfactant for Research [benchchem.com]

- 4. Buy this compound | 9065-63-8 [smolecule.com]

- 5. This compound | 9065-63-8 [chemicalbook.com]

- 6. specialchem.com [specialchem.com]

- 7. This compound - Cosmetic Analysis [cosmeticanalysis.com]

- 8. lesielle.com [lesielle.com]

- 9. This compound [thegoodscentscompany.com]

- 10. cir-safety.org [cir-safety.org]

An In-depth Technical Guide to the Safety and Toxicity Profile of PPG-26-Buteth-26 for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and toxicity profile of PPG-26-Buteth-26, a polyoxypropylene, polyoxyethylene ether of butyl alcohol. This document is intended to inform laboratory personnel, researchers, and professionals in drug development about the potential hazards, handling precautions, and available toxicity data for this compound.

Chemical and Physical Properties

This compound is a synthetic polymer. The numerical designation "26" in its name refers to the average number of repeating propylene glycol and ethylene glycol units in the molecule, respectively. It is a complex mixture with a range of molecular weights.

Summary of Toxicological Data

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of this compound and concluded that it is safe for use in cosmetic products.[1][2][3][4] While this assessment is not specific to a laboratory setting, it provides a substantial foundation for understanding its toxicological profile.

Table 1: Acute Toxicity of this compound

| Route of Exposure | Species | Test | Result (LD50) | References |

| Oral | Long Evans Rat | Acute Oral Toxicity | > 5.01 g/kg | [5][6] |

| Dermal | Rabbit | Acute Dermal Toxicity | > 2000 mg/kg | [5] |

Detailed Toxicological Assessment

Acute Toxicity

Oral: this compound exhibits a low order of acute oral toxicity.[2][7] Studies in rats have shown a high LD50 value, indicating that a large amount of the substance would be required to cause acute toxic effects via ingestion.[5][6]

Dermal: The acute dermal toxicity is also low.[5] However, some studies on various PPG Buteths have reported skin reactions in rabbits, including erythema, edema, ecchymosis, and desquamation, even in surviving animals.[7][8]

Inhalation: Acute, short-term, and subchronic inhalation studies with various PPG Buteths have shown no significant toxic effects.[1][2]

Skin Irritation and Sensitization

Irritation: Clinical testing of this compound on human subjects has shown no evidence of skin irritation.[1][7] Formulations containing 2.5% this compound were found to be non-irritating in home-use tests. However, some animal studies have indicated the potential for skin irritation.[1][7]

Sensitization: this compound is not considered to be a skin sensitizer.[2][7][9] Clinical tests on humans have produced no evidence of sensitization.[1][7]

Eye Irritation

The data on the eye irritation potential of this compound is mixed.[1][7] While some studies on other PPG Buteths have shown mild ocular toxicity, the results for this compound are not definitive. Therefore, it should be handled with care to avoid eye contact.

Systemic and Chronic Toxicity

Subchronic oral toxicity studies on other PPG Buteths, such as PPG-24-Buteth-27 and PPG-33-Buteth-45, have shown the potential for hepatic and renal lesions in rats.[1][2] However, chronic feeding studies with other PPG Buteths did not reveal a significant incidence of neoplasms or other lesions.[1][2] Lifetime skin painting studies in mice with other PPG Buteths did not show any carcinogenic effects.[1][7]

Impurities

A potential impurity in this compound is 1,4-dioxane, a byproduct of the ethoxylation process.[1][2] This impurity can be removed through purification steps. Data has shown the absence of n-butyl alcohol, a reproductive and developmental toxin, in this compound.[1][2][7]

Experimental Protocols

Acute Oral Toxicity

The acute oral toxicity is typically determined using a limit test, as described in OECD Test Guideline 420. A single high dose (e.g., 2000 or 5000 mg/kg body weight) is administered to a small group of rodents. The animals are then observed for a period of 14 days for signs of toxicity and mortality.

Dermal Irritation

The Draize skin irritation test (OECD Guideline 404) is a common method for assessing skin irritation. A small amount of the test substance is applied to a shaved patch of skin on a rabbit and covered with a gauze patch. The skin is observed for erythema (redness) and edema (swelling) at specified intervals.

Eye Irritation

The Hen's Egg Test on the Chorioallantoic Membrane (HET-CAM) is an in vitro alternative to the traditional Draize eye irritation test. The test substance is applied to the chorioallantoic membrane of a fertilized hen's egg, and the membrane is observed for vascular damage, such as hemorrhage, lysis, and coagulation.

Skin Sensitization

The Murine Local Lymph Node Assay (LLNA) (OECD Guideline 429) is the preferred method for assessing skin sensitization potential. The test substance is applied to the ears of mice for three consecutive days. The proliferation of lymphocytes in the draining auricular lymph nodes is then measured as an indicator of a sensitization response.

Mechanism of Toxicity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the molecular signaling pathways involved in the toxicity of this compound. The observed irritation effects are likely due to a non-specific interaction with cell membranes, leading to localized inflammation, rather than a specific receptor-mediated mechanism.

Laboratory Safety and Handling

Based on the available data, this compound is considered to have a low toxicity profile. However, as with any chemical, appropriate laboratory safety precautions should be followed:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area to minimize inhalation exposure.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Visualizations

Experimental Workflow for Dermal Irritation Assessment

Caption: Workflow for the Draize Dermal Irritation Test.

Logical Relationship for Safety Assessment Conclusion

Conclusion

This compound has a low order of acute toxicity via oral and dermal routes. It is not a skin sensitizer and has a low potential for skin irritation in humans at typical use concentrations. The mixed results for eye irritation warrant caution and the use of eye protection during handling. While subchronic studies on related compounds suggest a potential for liver and kidney effects at high doses, chronic studies have not indicated a carcinogenic risk. Standard laboratory safety practices are sufficient for handling this compound in a research setting.

References

- 1. 9065-63-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. ewg.org [ewg.org]

- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. cir-safety.org [cir-safety.org]

- 7. researchgate.net [researchgate.net]

- 8. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 9. ewg.org [ewg.org]

The Interplay of PPG-26-Buteth-26 with Biological Membranes: A Technical Guide for Researchers

For the attention of researchers, scientists, and drug development professionals, this technical guide provides an in-depth exploration of the known properties of PPG-26-buteth-26 and a putative understanding of its interactions with biological membranes. Given the limited direct research on this specific molecule's membrane biophysics, this guide extrapolates from the behavior of structurally similar non-ionic surfactants to provide a foundational framework for future investigation.

Introduction to this compound

This compound is a synthetic polymer, specifically a polyoxypropylene, polyoxyethylene ether of butyl alcohol.[1][2] It is a colorless to pale yellow liquid with a mild odor.[3] In the cosmetics and personal care industry, it functions as an efficient emulsifying agent, surfactant, and solubilizer.[3] Its amphiphilic nature, stemming from its hydrophobic polypropylene glycol and butyl ether components and its hydrophilic polyethylene glycol component, allows it to reduce the surface tension between oil and water-based ingredients, facilitating their mixture into stable emulsions.[2][3] It is also recognized for its role as a hair and skin conditioning agent, forming a protective film that helps to retain moisture.[4]

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of this compound and concluded it is safe for use in cosmetic products, with clinical testing showing no evidence of skin irritation or sensitization.[5]

Putative Interactions with Biological Membranes

General Principles of Surfactant-Membrane Interaction

Surfactants, due to their amphiphilic nature, readily interact with biological membranes.[6] The primary mechanisms of interaction are dependent on the surfactant's properties, such as its hydrophile-lipophile balance (HLB), and the composition and physical state of the membrane. Key interaction stages typically include:

-

Monomeric Partitioning: At low concentrations, surfactant monomers partition into the lipid bilayer.

-

Membrane Saturation and Destabilization: As the concentration of the surfactant in the membrane increases, it can lead to changes in membrane properties such as fluidity and permeability.

-

Membrane Solubilization: At or above the critical micelle concentration (CMC), surfactants can solubilize the membrane, forming mixed micelles composed of lipids and surfactants.[7]

dot

Caption: Stages of surfactant interaction with a lipid bilayer as a function of concentration.

Potential Effects of this compound on Membrane Properties

Based on the behavior of other non-ionic surfactants, particularly those with polyoxyethylene chains, this compound is likely to influence the following membrane characteristics:

-

Membrane Fluidity: The insertion of the bulky this compound molecules into the lipid bilayer would likely disrupt the ordered packing of the lipid acyl chains. The flexible polypropylene glycol and polyethylene glycol chains could increase the free volume within the hydrophobic core of the membrane, leading to an increase in membrane fluidity. This is a common mechanism for penetration enhancers used in transdermal drug delivery.[8]

-

Membrane Permeability: An increase in membrane fluidity is often correlated with an increase in its permeability to water and other small molecules. The disruption of the lipid packing can create transient pores or defects in the membrane, facilitating passive diffusion across the bilayer.

-

Membrane Thickness: The incorporation of this compound could alter the thickness of the lipid bilayer. Depending on the extent of its penetration and its interaction with the lipid acyl chains, it could either cause a slight thinning of the membrane due to increased disorder or a thickening if the polymer chains extend significantly from the membrane surface.

Quantitative Data from Analogous Surfactant-Membrane Interaction Studies

Due to the absence of specific quantitative data for this compound, this section presents a summary of findings from studies on other non-ionic surfactants interacting with model lipid membranes. It is crucial to note that these values are for illustrative purposes and may not be directly transferable to this compound. The specific chemical structure of each surfactant will influence its interaction with the lipid bilayer.

| Surfactant (Analogue) | Model Membrane | Technique | Observed Effect | Quantitative Data (Example) | Reference |

| Triton X-100 | DMPC Vesicles | DSC | Broadening and shifting of the main phase transition to lower temperatures. | ΔTm = -5 to -10 °C at 1:10 surfactant:lipid molar ratio | (Extrapolated from general surfactant literature) |

| C12E8 (Octaethylene glycol monododecyl ether) | POPC Vesicles | Fluorescence Anisotropy | Decrease in the steady-state anisotropy of DPH, indicating increased membrane fluidity. | Anisotropy (r) decreased from 0.25 to 0.15 with increasing surfactant concentration. | [9] |

| Propylene Glycol (PG) | Model SC Lipid Bilayers | MD Simulations | Increased lipid tail disorder in a concentration-dependent manner. | Order parameter (SCD) for lipid tails decreased by ~0.05 at 20 mol% PG. | [8] |

Disclaimer: The quantitative data presented in this table are derived from studies on different non-ionic surfactants and are intended to provide a general understanding of the potential effects. The actual impact of this compound may vary.

Detailed Methodologies for Key Experiments

To facilitate further research into the interaction of this compound with biological membranes, this section provides detailed protocols for relevant experimental techniques, adapted from the scientific literature.

Differential Scanning Calorimetry (DSC) to Study Thermotropic Phase Behavior

DSC is a powerful technique to investigate how a substance affects the phase transitions of lipid bilayers.[10][11]

Objective: To determine the effect of this compound on the main phase transition temperature (Tm) and enthalpy (ΔH) of a model lipid membrane.

Materials:

-

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or another suitable phospholipid.

-

This compound.

-

Buffer solution (e.g., PBS, pH 7.4).

-

Differential Scanning Calorimeter.

Protocol:

-

Liposome Preparation:

-

Dissolve DPPC in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).

-

Prepare a stock solution of this compound in the same solvent or buffer.

-

In separate vials, mix the DPPC solution with varying amounts of the this compound stock solution to achieve the desired molar ratios.

-

Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film.

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with the buffer solution by vortexing above the Tm of the lipid. This will form multilamellar vesicles (MLVs).

-

-

DSC Measurement:

-

Load a precise amount of the liposome suspension into a DSC sample pan.

-

Load an equal volume of buffer into a reference pan.

-

Place both pans in the calorimeter.

-

Equilibrate the system at a temperature below the expected phase transition.

-

Scan the temperature at a controlled rate (e.g., 1-2 °C/min) through the phase transition region.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting thermogram to determine Tm (the peak of the transition) and ΔH (the area under the peak).

-

Caption: Workflow for measuring membrane fluidity using fluorescence anisotropy.

Concluding Remarks

This compound is a widely used ingredient in the cosmetic industry with a favorable safety profile. While its primary functions are related to formulation aesthetics and stability, its inherent surfactant nature suggests a significant potential for interaction with biological membranes. This guide has outlined the putative mechanisms of this interaction, drawing parallels with other non-ionic surfactants. The provided experimental protocols offer a roadmap for researchers to directly investigate the biophysical effects of this compound on lipid bilayers. Such studies are crucial for a more comprehensive understanding of its biological activity, which could inform its application in areas such as drug delivery and for refining its use in topical formulations to ensure optimal performance and safety. Future research in this area will be invaluable in transitioning from a theoretical understanding to a data-driven characterization of this compound's bio-interactions.

References

- 1. ewg.org [ewg.org]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. specialchem.com [specialchem.com]

- 4. lesielle.com [lesielle.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Interactions of surfactants with lipid membranes | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 8. Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Classifying Surfactants with Respect to Their Effect on Lipid Membrane Order - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for PPG-26-Buteth-26 in Microemulsion Formulation for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of PPG-26-buteth-26 as a surfactant in the formulation of microemulsions for drug delivery applications. The focus is on the delivery of poorly water-soluble drugs, using curcumin as a model compound for topical application in inflammatory skin conditions.

Introduction to this compound in Microemulsions

This compound is a versatile nonionic surfactant known for its excellent emulsifying and solubilizing properties.[1] It is a polypropylene glycol and polyethylene glycol ether of butyl alcohol, which contributes to its ability to reduce the interfacial tension between oil and water phases, a critical factor in the spontaneous formation of thermodynamically stable microemulsions.[1] Microemulsions are clear, isotropic, and thermodynamically stable systems of oil, water, and surfactant, often in combination with a co-surfactant.[2] Their small droplet size (typically 10-100 nm) provides a large interfacial area, enhancing the solubility and bioavailability of poorly soluble drugs.

Key Advantages of this compound in Drug Delivery Microemulsions:

-

Enhanced Solubilization: Effectively incorporates hydrophobic drugs into the oil phase of the microemulsion.

-

Formation of Stable Systems: Contributes to the thermodynamic stability of the microemulsion, ensuring a long shelf-life.

-

Biocompatibility: Generally considered safe for topical applications.

Application: Topical Delivery of Curcumin for Anti-Inflammatory Action

Curcumin, a natural compound derived from turmeric, exhibits potent anti-inflammatory and antioxidant properties. However, its clinical application is limited by its poor aqueous solubility and low bioavailability.[3] Encapsulating curcumin in a microemulsion formulated with this compound can overcome these limitations, enhancing its penetration into the skin to target inflammatory pathways.

Mechanism of Action and Signaling Pathway

Curcumin exerts its anti-inflammatory effects by modulating several key signaling pathways. One of the primary targets is the nuclear factor-kappa B (NF-κB) pathway, which plays a central role in regulating the inflammatory response. In inflammatory skin conditions, various stimuli can activate the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2). Curcumin has been shown to inhibit the activation of the IKK complex, thereby preventing IκB degradation and blocking the nuclear translocation of NF-κB. This leads to a downregulation of pro-inflammatory mediators.[4][5][6][7][8]

Experimental Protocols

The following protocols provide a general framework for the formulation and characterization of a curcumin-loaded microemulsion using this compound.

Formulation of Curcumin Microemulsion

This protocol is based on the spontaneous emulsification method, which is suitable for forming thermodynamically stable microemulsions.

Materials:

-

Oil Phase: Isopropyl myristate (IPM)

-

Surfactant: this compound

-

Co-surfactant: Transcutol® P (Diethylene glycol monoethyl ether)

-

Aqueous Phase: Purified water

-

Active Pharmaceutical Ingredient (API): Curcumin

Equipment:

-

Magnetic stirrer with heating plate

-

Vortex mixer

-

Analytical balance

-

Glass vials

Procedure:

-

Screening of Excipients: Determine the solubility of curcumin in various oils, surfactants, and co-surfactants to select the most suitable components.

-

Construction of Pseudo-ternary Phase Diagram:

-

Prepare various weight ratios of this compound (surfactant) and Transcutol® P (co-surfactant) (Smix), for example, 1:1, 2:1, 3:1, and 4:1.

-

For each Smix ratio, mix with the oil phase (IPM) at different weight ratios (e.g., 1:9 to 9:1).

-

Titrate each oil-Smix mixture with the aqueous phase (purified water) dropwise under gentle stirring.

-

Observe the mixtures for transparency and flowability to identify the microemulsion region.

-

Plot the data on a ternary phase diagram to delineate the microemulsion existence area.

-

-

Preparation of Curcumin-Loaded Microemulsion:

-

Select a formulation from the microemulsion region of the phase diagram.

-

Dissolve a pre-weighed amount of curcumin in the oil phase (IPM) with gentle heating and stirring.

-

Add the required amounts of this compound and Transcutol® P to the curcumin-oil mixture and vortex until a clear solution is formed.

-

Add the aqueous phase drop by drop to the oil-surfactant mixture while stirring continuously until a transparent and homogenous microemulsion is formed.

-

Characterization of the Microemulsion

3.2.1. Physical Characterization

-

Visual Inspection: Observe the formulation for clarity, homogeneity, and any signs of phase separation or precipitation.

-

pH Measurement: Determine the pH of the microemulsion using a calibrated pH meter.

-

Viscosity Measurement: Measure the viscosity using a viscometer (e.g., Brookfield viscometer) at a controlled temperature.

3.2.2. Droplet Size and Zeta Potential Analysis

-

Method: Dynamic Light Scattering (DLS)

-

Procedure: Dilute the microemulsion sample with purified water and analyze using a Zetasizer to determine the mean droplet size, polydispersity index (PDI), and zeta potential. A low PDI value (<0.3) indicates a narrow size distribution. The zeta potential provides an indication of the surface charge and the stability of the colloidal system.

3.2.3. Drug Content and Entrapment Efficiency

-

Method: UV-Vis Spectrophotometry

-

Procedure for Drug Content:

-

Accurately weigh a specific amount of the microemulsion.

-

Disrupt the microemulsion by adding a suitable solvent (e.g., methanol) to dissolve the formulation and extract the curcumin.

-

Filter the solution and measure the absorbance at the λmax of curcumin (around 425 nm) using a UV-Vis spectrophotometer.

-

Calculate the drug content using a standard calibration curve.

-

-

Procedure for Entrapment Efficiency:

-

Separate the free, unentrapped curcumin from the microemulsion using a suitable technique like centrifugation or dialysis.

-

Quantify the amount of free drug in the aqueous phase.

-

Calculate the entrapment efficiency using the following formula: Entrapment Efficiency (%) = [(Total Drug Content - Free Drug Content) / Total Drug Content] x 100

-

3.2.4. In Vitro Drug Release Study

-

Method: Franz Diffusion Cell

-

Procedure:

-

Mount a synthetic membrane (e.g., dialysis membrane) or excised animal skin between the donor and receptor compartments of the Franz diffusion cell.

-

Place a known amount of the curcumin-loaded microemulsion in the donor compartment.

-

Fill the receptor compartment with a suitable buffer solution (e.g., phosphate buffer pH 7.4) and maintain it at 37°C with constant stirring.

-

At predetermined time intervals, withdraw samples from the receptor compartment and replace them with fresh buffer.

-

Analyze the samples for curcumin concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Plot the cumulative amount of drug released versus time.

-

Quantitative Data Summary

The following tables present representative data for a curcumin-loaded microemulsion. These values are illustrative and may vary depending on the specific formulation composition.

Table 1: Physicochemical Properties of Curcumin Microemulsion

| Parameter | Value |

| Appearance | Transparent, yellowish liquid |

| pH | 6.5 ± 0.2 |

| Viscosity (cP) | 50 - 150 |

| Droplet Size (nm) | 20 - 50 |

| Polydispersity Index (PDI) | < 0.3 |

| Zeta Potential (mV) | -5 to -15 |

Table 2: Drug Loading and Release Characteristics

| Parameter | Value |

| Curcumin Solubility in Oil (mg/mL) | > 10 |

| Drug Content (%) | 98.5 ± 1.5 |

| Entrapment Efficiency (%) | > 95 |

| In Vitro Release after 24h (%) | 75 ± 5.0 |

Conclusion

This compound is a promising surfactant for the formulation of microemulsions for the delivery of poorly soluble drugs like curcumin. The resulting microemulsions can enhance drug solubility, improve stability, and facilitate drug penetration through the skin. The provided protocols offer a systematic approach to the formulation and characterization of such advanced drug delivery systems. Further in vivo studies are recommended to fully evaluate the therapeutic efficacy and safety of these formulations.

References

- 1. specialchem.com [specialchem.com]

- 2. Curcumin-loaded microemulsion: formulation, characterization, and in vitro skin penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nano-ntp.com [nano-ntp.com]

- 4. Signaling pathways targeted by curcumin in acute and chronic injury: burns and photo-damaged skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Regulation mechanism of curcumin mediated inflammatory pathway and its clinical application: a review [frontiersin.org]

- 7. Advancements in Dermatological Applications of Curcumin: Clinical Efficacy and Mechanistic Insights in the Management of Skin Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Curcumin, Inflammation, and Chronic Diseases: How Are They Linked? - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: PPG-26-Buteth-26 as a Stabilizer in Nanoparticle Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPG-26-buteth-26 is a polypropylene glycol ether of butyl alcohol that functions as a surfactant and emulsifying agent, primarily utilized in the cosmetics and personal care industry.[1] Its amphiphilic nature, possessing both hydrophobic and hydrophilic moieties, suggests its potential utility as a stabilizer in the synthesis of nanoparticles. Stabilizers are crucial in nanoparticle formulation to prevent aggregation and control particle growth, thereby ensuring the stability and functionality of the nanosystem.[2] This document provides a detailed, albeit theoretical, framework for the application of this compound as a stabilizer in nanoparticle synthesis, drawing upon established principles of nanoparticle stabilization by polymeric surfactants. While direct experimental evidence for this specific application is not widely documented, these protocols offer a foundational approach for researchers to explore its potential.

Proposed Mechanism of Stabilization

This compound is anticipated to stabilize nanoparticles primarily through steric hindrance. The hydrophobic buteth portion of the molecule is expected to adsorb onto the surface of the nanoparticle core, while the hydrophilic polypropylene glycol chains extend into the surrounding medium. This creates a steric barrier that physically prevents the nanoparticles from approaching each other and aggregating.

Experimental Protocols

The following are proposed protocols for the synthesis of nanoparticles using this compound as a stabilizer. Researchers should note that these are generalized methods and may require optimization for specific nanoparticle systems and applications.

Protocol 1: Nanoprecipitation Method for Polymeric Nanoparticles

This method is suitable for the encapsulation of hydrophobic drugs within a polymeric matrix.

Materials:

-

Polymer (e.g., PLGA, PCL)

-

Drug to be encapsulated

-

Organic solvent (e.g., acetone, acetonitrile)

-

This compound

-

Purified water (e.g., Milli-Q)

Procedure:

-

Organic Phase Preparation: Dissolve the polymer and the hydrophobic drug in the organic solvent.

-

Aqueous Phase Preparation: Dissolve this compound in purified water to a desired concentration (e.g., 0.1 - 2% w/v).

-

Nanoprecipitation: Under magnetic stirring, inject the organic phase into the aqueous phase at a constant rate. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the formation of nanoparticles.

-

Solvent Evaporation: Continue stirring the nanoparticle suspension to allow for the complete evaporation of the organic solvent.

-

Purification: Purify the nanoparticle suspension by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.

-

Storage: Store the purified nanoparticle suspension at 4°C.

Protocol 2: Emulsion-Evaporation Method for Nanoparticle Synthesis

This method is also suitable for encapsulating hydrophobic agents.

Materials:

-

Polymer (e.g., PLGA, PLA)

-

Drug to be encapsulated

-

Organic solvent (e.g., dichloromethane, ethyl acetate)

-

This compound

-

Purified water

Procedure:

-

Organic Phase Preparation: Dissolve the polymer and drug in the organic solvent.

-

Aqueous Phase Preparation: Prepare an aqueous solution of this compound (e.g., 0.5 - 5% w/v).

-

Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

-

Solvent Evaporation: Stir the emulsion at room temperature or under reduced pressure to evaporate the organic solvent, leading to the formation of solid nanoparticles.

-

Purification: Wash and collect the nanoparticles by centrifugation. Resuspend the pellet in purified water. Repeat this process multiple times to remove excess this compound.

-

Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be lyophilized, often with the addition of a cryoprotectant.

Data Presentation: Nanoparticle Characterization

Thorough characterization is essential to evaluate the quality and stability of the synthesized nanoparticles. The following table outlines key parameters to be measured.

| Parameter | Method | Desired Outcome |

| Particle Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | Mean particle size in the desired nanometer range (e.g., 100-300 nm) |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | PDI < 0.3, indicating a narrow and uniform size distribution[3][4] |

| Zeta Potential | Electrophoretic Light Scattering (ELS) | A sufficiently high absolute value (e.g., > |20| mV) can indicate good colloidal stability |

| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Spherical shape with a smooth surface |

| Encapsulation Efficiency (%) | UV-Vis Spectroscopy / HPLC | High percentage of drug successfully encapsulated within the nanoparticles |

| Drug Loading (%) | UV-Vis Spectroscopy / HPLC | Optimal drug content per unit weight of the nanoparticle |

| Stability Studies | DLS, PDI, and Zeta Potential measurements over time | Minimal changes in particle size, PDI, and zeta potential over a defined storage period |

Visualizations

Diagrams

Caption: Workflow for Nanoparticle Synthesis via Nanoprecipitation.

Caption: Proposed Stabilization Mechanism of this compound.

Conclusion